

An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime

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Compound of Interest

Compound Name: 1,2-Diphenyl-1-ethanone oxime

Cat. No.: B1330263

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-Diphenyl-1-ethanone oxime** (CAS No. 952-06-7), a versatile organic compound with significant potential in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, with a focus on its relevance to drug development. While specific quantitative biological data for this compound is limited in publicly available literature, the guide discusses the known biological activities of the broader class of oxime-containing molecules to highlight its potential as a scaffold for novel therapeutics.

Chemical Identification and Properties

1,2-Diphenyl-1-ethanone oxime, also known by its synonym Deoxybenzoin oxime, is a well-characterized organic molecule. Its identity is established by the following identifiers:

Property	Value
CAS Number	952-06-7 [1] [2]
Molecular Formula	C ₁₄ H ₁₃ NO [1] [2]
Molecular Weight	211.26 g/mol [1] [2]
IUPAC Name	N-(1,2-diphenylethylidene)hydroxylamine [2]
Synonyms	Deoxybenzoin oxime, Benzyl phenyl ketoxime
InChI	InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
InChIKey	PWCUVRROUAKTLL-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 [2]

Physical and Spectral Data Summary:

Property	Value
Appearance	Solid [3]
Melting Point	98°C [1] [4]
Boiling Point	375.4°C at 760 mmHg [1]
Density	1.04 g/cm ³ [1]
Purity	≥98% (commercially available) [1]
Infrared Spectrum	Conforms to Structure [1]
NMR Spectrum	Conforms to Structure [1]

Synthesis of 1,2-Diphenyl-1-ethanone oxime: An Experimental Protocol

The most common and straightforward synthesis of **1,2-Diphenyl-1-ethanone oxime** involves the condensation reaction of 1,2-Diphenyl-1-ethanone (Deoxybenzoin) with hydroxylamine

hydrochloride.^[5] The following protocol is a representative procedure based on established chemical principles for oxime formation.

2.1. Materials and Equipment

- 1,2-Diphenyl-1-ethanone (Deoxybenzoin)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa) or Pyridine
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Beakers, graduated cylinders, and other standard laboratory glassware
- Filtration apparatus (Büchner funnel and flask)
- Recrystallization apparatus
- Thin-layer chromatography (TLC) plates and developing chamber

2.2. Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-Diphenyl-1-ethanone (1 equivalent) in ethanol.
- Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) or pyridine. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride.

- Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (1,2-Diphenyl-1-ethanone) is consumed.
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.
- Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude **1,2-Diphenyl-1-ethanone oxime** can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.
- Characterization: The purity and identity of the synthesized compound should be confirmed by measuring its melting point and analyzing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Research and Drug Development

1,2-Diphenyl-1-ethanone oxime serves as a valuable intermediate in organic synthesis and holds potential in the field of drug discovery.

3.1. Synthetic Intermediate

The oxime functional group is a versatile moiety that can be transformed into various other functional groups, making it a key building block for more complex molecules.^[5] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] Specifically, it can be a precursor for the formation of heterocyclic compounds, which are frequently explored for their medicinal properties.^[1]

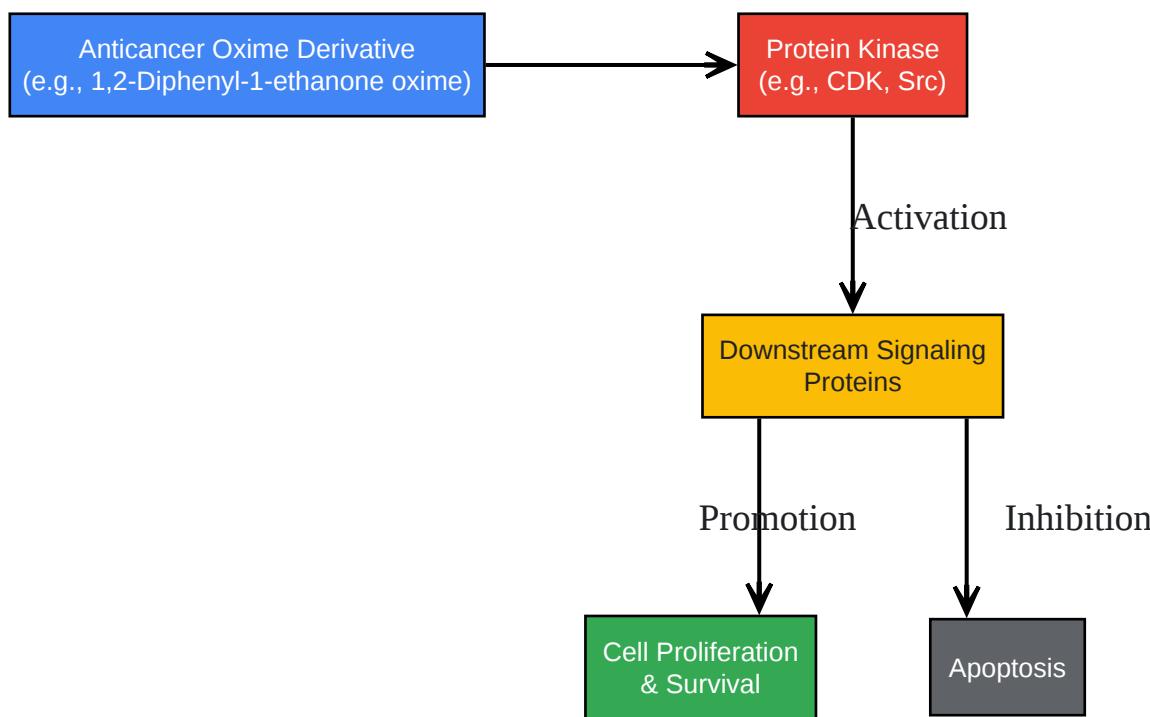
3.2. Potential Biological Activity

While specific studies on the anticancer activity of **1,2-Diphenyl-1-ethanone oxime** are not widely reported, the broader class of oxime-containing compounds has demonstrated significant biological potential, including anticancer properties.^[5] Research on various oxime derivatives has shown that the oxime group can be crucial for their cytotoxic effects.^[6] Oximes have been investigated as inhibitors of various enzymes and as ligands for metal complexes in

catalytic processes.^[1] Derivatives of the parent compound, deoxybenzoin oxime, have been synthesized and evaluated for immunosuppressive activity.

Potential Signaling Pathways for Anticancer Oximes

Although a specific signaling pathway for **1,2-Diphenyl-1-ethanone oxime** has not been elucidated in the available literature, many anticancer oxime derivatives are known to exert their effects through the inhibition of protein kinases. The following diagram illustrates a generalized pathway often implicated in the mechanism of action of such compounds.



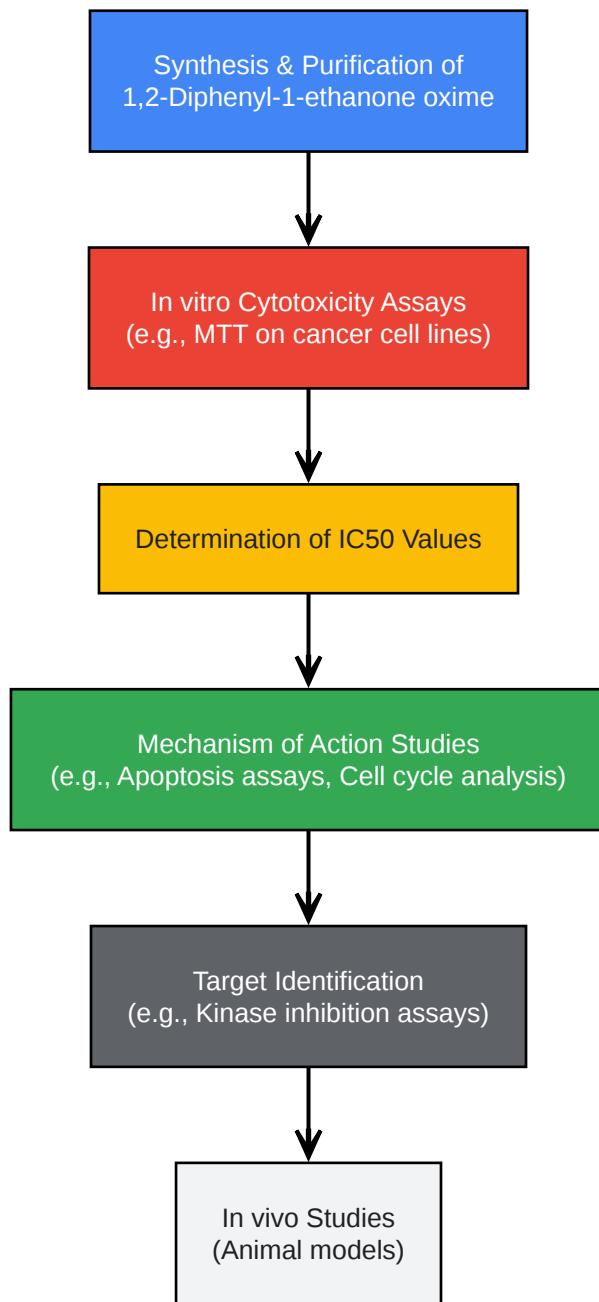
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Caption: Generalized pathway for anticancer oximes.

This diagram depicts how an anticancer oxime derivative could inhibit a protein kinase, thereby blocking downstream signaling that promotes cell proliferation and survival, and ultimately leading to apoptosis (programmed cell death). It is important to note that this is a representative model, and the specific molecular targets of **1,2-Diphenyl-1-ethanone oxime** have yet to be determined.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of **1,2-Diphenyl-1-ethanone oxime**, a typical experimental workflow would involve the following steps:



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Caption: Workflow for biological evaluation.

This workflow outlines the logical progression from synthesizing the compound to evaluating its anticancer potential, starting with broad cytotoxicity screening and moving towards more

specific mechanistic and in vivo studies.

Conclusion

1,2-Diphenyl-1-ethanone oxime is a readily synthesizable compound with a well-defined chemical profile. While its primary current application lies in organic synthesis, the known biological activities of the oxime functional group suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the promising applications of **1,2-Diphenyl-1-ethanone oxime** in drug discovery and development. Further studies are needed to elucidate its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

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